Sertindole-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

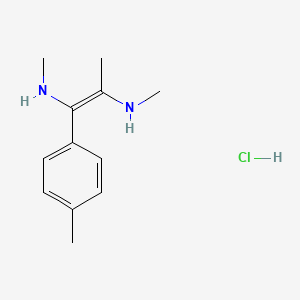

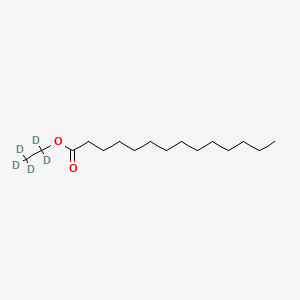

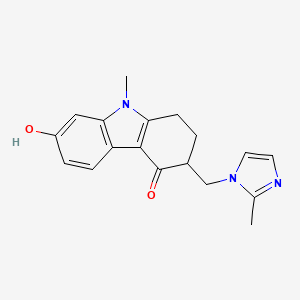

Sertindole-d4 is the deuterium labeled version of Sertindole . Sertindole is an atypical antipsychotic medication developed by the Danish pharmaceutical company Lundbeck . It has activity at dopamine and serotonin receptors in the brain . It is used in the treatment of schizophrenia .

Synthesis Analysis

During the laboratory optimization and later during its bulk synthesis of Sertindole, the formation of various impurities was observed . The impurities formed were monitored and their structures were tentatively assigned on the basis of their fragmentation patterns in LC-MS . Most of the impurities were synthesized and their assigned constitutions confirmed by co-injection in HPLC . A robust production process of Sertindole was obtained through the solvent optimization .Molecular Structure Analysis

The molecular formula of this compound is C24H22D4ClFN4O . It has a molecular weight of 444.97 .Wissenschaftliche Forschungsanwendungen

Dopamine D2 Receptor Occupancy

Sertindole, an atypical antipsychotic drug, shows low striatal and extra-striatal D2 receptor occupancy. A study measuring D2 receptor occupancy in the striatum and extra-striatal regions in patients with schizophrenia found occupancy levels of 52-68% in these areas, which could explain the low risk of extrapyramidal symptoms (EPS) (Nyberg et al., 2002).

Interaction with 5-HT2C Receptors

Sertindole is known to interact with serotonin 5-HT2C receptors, serving as a 5-HT2C receptor inverse agonist. This interaction might be clinically relevant as the 5-HT2C receptor subtype is implicated in anxiety, cognition/memory, and brain plasticity (Hietala et al., 2001).

Efficacy in Schizophrenia

In clinical trials, sertindole has shown efficacy in treating schizophrenia. A dose-ranging study demonstrated its effectiveness in reducing both positive and negative symptoms in schizophrenic patients (van Kammen et al., 1996).

Effects on Dopamine Release

Studies have shown that sertindole can enhance dopamine release in the rat cortex and striatum, indicating its effect on dopaminergic systems in the brain (Watanabe & Hagino, 1999).

Receptor Binding and Effects

Sertindole has been found to have a high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors, with a strong antagonistic effect. This receptor profile is associated with its efficacy in treating schizophrenia and its tolerability (Zoccali, Bruno, & Muscatello, 2015).

Safety and Tolerability

Sertindole's safety and tolerability profile have been studied extensively. It has shown a positive benefit/risk ratio in clinical trials and post-marketing studies, with a lower incidence of extrapyramidal symptoms compared to other antipsychotics (Kasper, 2002).

Wirkmechanismus

Target of Action

Sertindole-d4, a derivative of Sertindole, is an antipsychotic drug that selectively binds to dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These receptors are primarily found in the brain and are involved in transmitting signals in the brain. Dopamine D2 receptors are associated with reward and pleasure systems, serotonin 5-HT2A and 5-HT2C receptors play a role in mood regulation, and alpha1-adrenoreceptors are involved in the sympathetic nervous system’s response .

Mode of Action

The fundamental mechanism of this compound action is considered to be the selective inhibition of dopamine D2 receptors in the mesolimbic system (ventral tegmental area) versus the nigrostriatum, together with inhibition of CNS serotonin 5-HT2 receptors and α1-adrenoceptors . This selective inhibition disrupts the normal balance of neurotransmitters in the brain, which can help to alleviate symptoms of disorders like schizophrenia .

Biochemical Pathways

This compound affects the dopamine and serotonin pathways in the brain. By inhibiting dopamine D2 receptors, it reduces the overactivity of dopamine that is often seen in schizophrenia. Similarly, by inhibiting serotonin 5-HT2A and 5-HT2C receptors, it can help to regulate mood . Additionally, this compound has been shown to inhibit the growth of human and Chinese cancer cells, acting as a potent inhibitor of kinases, which are enzymes that play a key role in cell division and tumor growth .

Result of Action

This compound has been shown to be effective in the treatment of neuroleptic-responsive schizophrenia, improving negative symptoms, and is also effective for the treatment of neuroleptic-resistant schizophrenia . It is generally well tolerated and is associated with a low rate of extrapyramidal symptoms (EPS) . In addition, this compound induces apoptosis, or programmed cell death, in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins .

Biochemische Analyse

Biochemical Properties

Sertindole-d4, like its parent compound Sertindole, interacts with various enzymes, proteins, and other biomolecules. It has a high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These interactions play a crucial role in its biochemical reactions and contribute to its antipsychotic effects .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It is an atypical antipsychotic that is effective in the treatment of neuroleptic-responsive schizophrenia . It improves negative symptoms and is also effective for the treatment of neuroleptic-resistant schizophrenia .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . Preclinical studies suggest that this compound acts preferentially on limbic and cortical dopaminergic neurons .

Temporal Effects in Laboratory Settings

It is known that this compound is slowly absorbed after oral administration with a time to the maximum plasma concentration of approximately 10 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Sertindole have shown it to be effective in improving cognitive function in animal models .

Metabolic Pathways

The metabolic pathways of this compound involve various enzymes and cofactors. Sertindole, the parent compound of this compound, undergoes extensive hepatic metabolism by cytochrome P450 (CYP) 2D6 and CYP3A4 to two principal metabolites .

Subcellular Localization

Studies on Sertindole have shown that it acts preferentially on limbic and cortical dopaminergic neurons , suggesting a potential localization within these neuronal subtypes.

Eigenschaften

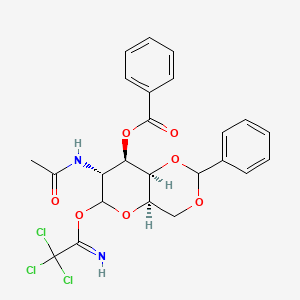

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sertindole-d4 involves the incorporation of four deuterium atoms into the Sertindole molecule. This can be achieved by using deuterated reagents and solvents in key reactions of the synthesis pathway.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2,3-dihydro-1H-inden-2-amine", "Deuterated N,N-dimethylformamide", "Deuterated acetic anhydride", "Deuterated triethylamine", "Non-deuterated reagents and solvents as required" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde with deuterated 2,3-dihydro-1H-inden-2-amine in deuterated N,N-dimethylformamide to form the corresponding Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with a deuterated reducing agent such as sodium borodeuteride in deuterated methanol to form the corresponding deuterated amine intermediate.", "Step 3: Acetylation of the deuterated amine intermediate with deuterated acetic anhydride and deuterated triethylamine in a non-deuterated solvent such as dichloromethane to form the corresponding deuterated acetylated intermediate.", "Step 4: Cyclization of the deuterated acetylated intermediate with a deuterated Lewis acid catalyst such as boron trifluoride etherate in a non-deuterated solvent such as dichloromethane to form Sertindole-d4.", "Step 5: Purification of Sertindole-d4 by standard techniques such as column chromatography or recrystallization." ] } | |

CAS-Nummer |

1794737-42-0 |

Molekularformel |

C24H26ClFN4O |

Molekulargewicht |

444.972 |

IUPAC-Name |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |

InChI-Schlüssel |

GZKLJWGUPQBVJQ-RYIWKTDQSA-N |

SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Synonyme |

1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone; Serdolect-d4; Zerdol-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)